3,6-Dichloro-2-methoxypyridine CAS 1214391-95-3 properties
3,6-Dichloro-2-methoxypyridine CAS 1214391-95-3 properties
The following technical guide provides an in-depth analysis of 3,6-Dichloro-2-methoxypyridine , a critical heterocyclic scaffold used in modern drug discovery.
CAS Registry Number: 1214391-95-3 Chemical Formula: C₆H₅Cl₂NO Molecular Weight: 178.02 g/mol [1]
Executive Summary
3,6-Dichloro-2-methoxypyridine is a highly functionalized pyridine intermediate characterized by a distinct substitution pattern that enables regioselective derivatization. Unlike symmetrically substituted pyridines, the electronic disparity between the C3 (beta) and C6 (alpha) positions, modulated by the electron-donating C2-methoxy group, allows medicinal chemists to sequentially install pharmacophores. This scaffold is increasingly prominent in the synthesis of Malt1 inhibitors (lymphoma therapeutics) and advanced agrochemicals (auxin mimics).
Physicochemical Specifications
The following data consolidates calculated and experimental properties to guide handling and solvent selection.
| Property | Value | Technical Note |
| Appearance | Low-melting solid or colorless liquid | Physical state is temperature-dependent; often supercools. |
| Boiling Point | ~225–235 °C (Predicted) | High boiling point requires vacuum distillation for purification. |
| Density | 1.38 ± 0.06 g/cm³ | Denser than water; facilitates phase separation in aqueous workups. |
| LogP | 2.68 (Predicted) | Moderate lipophilicity; soluble in DCM, EtOAc, and Toluene. |
| pKa | -0.85 (Conjugate acid) | The pyridine nitrogen is weakly basic due to electron-withdrawing chlorines. |
| Storage | 2–8 °C, Inert Atmosphere | Hygroscopic; store under Argon/Nitrogen to prevent hydrolysis. |
Synthetic Architecture
The industrial preparation of 3,6-dichloro-2-methoxypyridine relies on Nucleophilic Aromatic Substitution (
Regioselectivity Rationale[2][3]
-
Electronic Activation: Both C2 and C6 are activated by the ring nitrogen.
-
Steric/Inductive Control: The C2 position is flanked by a chlorine at C3. While sterically more crowded than C6, the inductive withdrawal of the C3-Cl makes C2 highly electrophilic. Under controlled thermodynamic conditions (refluxing methanol), methoxide preferentially displaces the C2-chloride.
Synthesis Workflow (DOT Visualization)
The following diagram illustrates the synthesis and impurity profile.
Figure 1: Regioselective synthesis pathway. The C2-substitution is favored, yielding the target 3,6-dichloro-2-methoxypyridine.
Reactivity Profile & Derivatization
The strategic value of CAS 1214391-95-3 lies in its orthogonal reactivity . The molecule contains three distinct functional handles:
-
C2-Methoxy: A "masked" hydroxyl group; stable under basic coupling conditions but cleavable with
to yield the pyridone. -
C6-Chlorine: Highly reactive to oxidative addition (Pd/Ni catalysis) and
due to its position alpha to the nitrogen. -
C3-Chlorine: Sterically hindered and electronically deactivated; typically reacts only after the C6 position has been functionalized.
Protocol: C6-Selective Buchwald-Hartwig Coupling
This protocol is adapted from recent patent literature regarding Malt1 inhibitors (WO2025003414). It demonstrates the selective amination of the C6-Cl bond.
Reagents:
-
Substrate: 3,6-Dichloro-2-methoxypyridine (1.0 eq)
-
Nucleophile: Hydrazine derivative or Amine (1.2 eq)
-
Catalyst: XPhos Pd G3 (5-10 mol%) – Selected for efficiency with sterically hindered aryl chlorides.
-
Base:
(2.0 eq) -
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Inerting: Charge a reaction vial with 3,6-dichloro-2-methoxypyridine, the amine nucleophile, and
. Seal and purge with Nitrogen for 5 minutes. -
Catalyst Addition: Add XPhos Pd G3 rapidly against a counter-flow of Nitrogen.
-
Solvation: Add degassed 1,4-dioxane via syringe.
-
Reaction: Heat the mixture to 90–100 °C for 4–12 hours. Monitor conversion by LC-MS (Target Mass = Nucleophile + 142 Da).
-
Workup: Filter through a Celite pad to remove inorganic salts. Concentrate the filtrate and purify via flash chromatography (Hexane/EtOAc).
Reactivity Logic (DOT Visualization)
Figure 2: Divergent reactivity map. Path A is the primary vector for drug discovery applications.
Handling & Safety (EHS)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed.[2] |
| Skin Irritation | H315 | Causes skin irritation.[2][3][4] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][4] |
| STOT-SE | H335 | May cause respiratory irritation.[2][3] |
Precautionary Measures:
-
Engineering Controls: Always handle within a fume hood. The compound has a characteristic pyridine-like odor and may be a sensitizer.
-
Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong acids (potential for HCl gas evolution) or strong oxidizers.
References
-
Synthesis & Properties: Preparation of 2,3-dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine. CABI Digital Library.
-
Application (Malt1 Inhibitors): Malt1 inhibitors. World Intellectual Property Organization, Patent WO2025003414A1.
-
Regioselectivity Mechanism: Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Zenodo.
-
Safety Data: 3,6-Dichloro-2-methoxypyridine Safety Information. BLD Pharm.
